Superior PKA Inhibition Versus β-Amyrin with Profound Target Selectivity Over hMAGL
A direct comparison of alpha-Amyrin and its isomer beta-Amyrin against human monoacylglycerol lipase (hMAGL) and rat liver cAMP-dependent protein kinase (PKA) reveals a striking and functionally critical inverse selectivity. While alpha-Amyrin is a potent inhibitor of the anti-inflammatory target PKA (IC50 = 8 µM), it is a weak inhibitor of hMAGL (IC50 = 9.3 µM) [1]. In contrast, beta-Amyrin demonstrates the opposite profile: it is a weak PKA inhibitor but a potent hMAGL inhibitor (IC50 = 2.8 µM) [1]. This nearly 7-fold difference in PKA potency and over 3-fold difference in hMAGL potency is dictated solely by the position of a single methyl group on the E-ring.
| Evidence Dimension | Inhibitory potency (IC50) against two distinct therapeutic targets |
|---|---|
| Target Compound Data | PKA IC50: 8 µM; hMAGL IC50: 9.3 ± 1.2 µM |
| Comparator Or Baseline | Beta-Amyrin: PKA IC50 > 50 µM (weak); hMAGL IC50: 2.8 ± 0.5 µM |
| Quantified Difference | Alpha-Amyrin is >6x more potent against PKA; Beta-Amyrin is >3x more potent against hMAGL |
| Conditions | In vitro enzymatic assays; PKA from rat liver catalytic subunit; recombinant hMAGL. |
Why This Matters
For research focusing on the PKA-mediated anti-inflammatory pathway, alpha-Amyrin is the only viable choice between these two isomers; beta-Amyrin would be largely ineffective and confound results.
- [1] Chicca A, et al. Functionalization of β-caryophyllene generates novel polypharmacology with dual activity at cannabinoid receptors and MAGL. Br J Pharmacol. 2012;167(8):1596-1608. View Source
